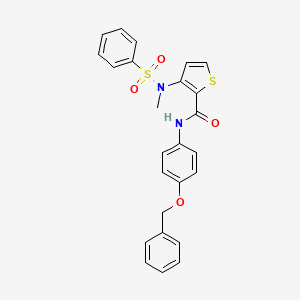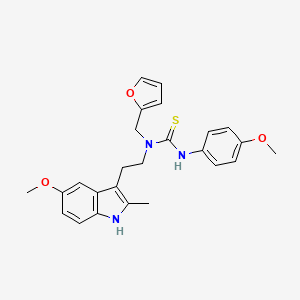
2-Cyclopentyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1H-pyrrole-3-carboxylic acid is a compound that can be associated with a variety of chemical reactions and has potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a cyclopentyl substituent. This structure is related to pyrrole-2-carboxylic acid derivatives, which have been extensively studied due to their relevance in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of pyrrole derivatives, including those related to this compound, can be achieved through various methods. One approach involves the reaction of 2H-azirines with enamines, which yields dihydropyrroles that can be converted into pyrrole-2-carboxylic acid derivatives . Another method includes the three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes, which can potentially be adapted to synthesize cyclopentyl analogs . Additionally, the unusual ring annulation of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions offers a direct synthetic entry to related pyrrole dicarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxylic acid derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide has been determined, revealing that molecules form dimers through hydrogen bonds . Similarly, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid shows that the compound forms supramolecular layers stabilized by hydrogen bonds . These findings suggest that this compound would also exhibit specific intermolecular interactions due to its functional groups.
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed monoarylation reactions of anilines with aryl iodides and bromides . Cyclopentane-1,3-diones, which share structural similarities with cyclopentyl-substituted pyrroles, have been utilized as isosteres for carboxylic acid functional groups in the design of thromboxane receptor antagonists . Moreover, the cyclometalated complexes of pyridine derivatives have been applied in coupling reactions, indicating that pyrrole derivatives could also be used in similar catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their functional groups. Cyclopentane-1,3-diones, which are structurally related to this compound, exhibit pKa values similar to carboxylic acids and have been shown to effectively substitute for the carboxylic acid functional group . The presence of the carboxylic acid group in pyrrole derivatives also facilitates the formation of hydrogen bonds, as seen in the crystal structures of related compounds . These properties are crucial for the solubility, stability, and reactivity of the compound and can be exploited in drug design and synthesis.
科学的研究の応用
Synthesis Methods
- An efficient route for the synthesis of 2,3,4-substituted pyrroles, which may include 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, has been developed using polarized ketene S,S- and N,S-acetals and activated methylene isocyanides, enabling precise control of substituents and functionalities (Misra et al., 2007).
- A process involving intermolecular Diels-Alder and intramolecular carbonyl-ene reactions has been used for synthesizing pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones, potentially applicable to compounds like this compound (Abualnaja et al., 2016).
Chemical Properties and Applications
- Pyrrole-2-carboxylic acid, a related compound, has been found effective as a ligand in Cu-catalyzed reactions involving primary anilines with aryl iodides and bromides (Altman et al., 2008).
- A methodology for 1,2-migration/cycloisomerization of multisubstituted 3-thio-, seleno-, halo-, aryl-, and alkyl-furans and pyrroles has been developed, indicating potential applications in synthetic chemistry involving compounds like this compound (Dudnik et al., 2008).
Extraction and Separation Techniques
- Studies on pyridine-3-carboxylic acid, a structurally related compound, using different extraction techniques could be relevant for similar compounds like this compound (Kumar & Babu, 2009).
Safety and Hazards
作用機序
Target of Action
Compounds with a similar pyrrole ring structure have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
2-cyclopentyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-5-6-11-9(8)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDSPPUHWEBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


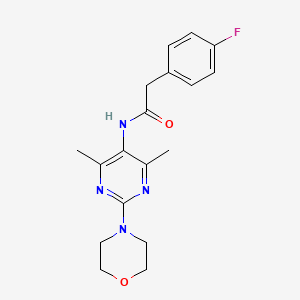
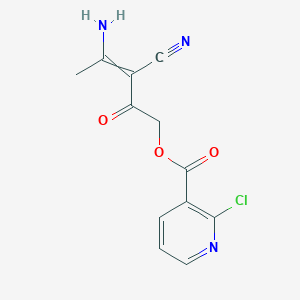
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
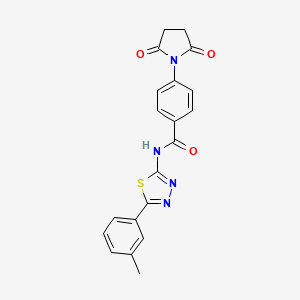
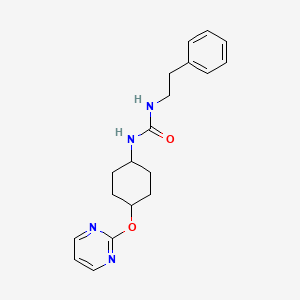
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
